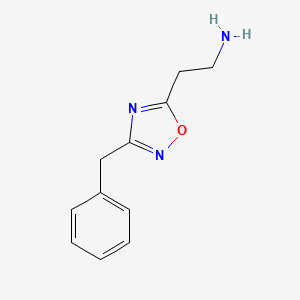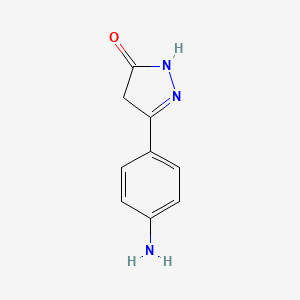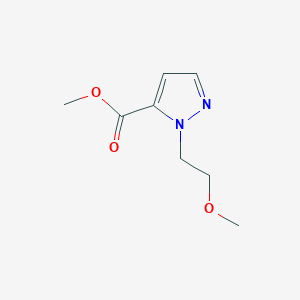
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenol ring. This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Addition of the hydroxy group using an appropriate oxidizing agent.
Methoxylation: Introduction of the methoxy group via methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenols.
Wissenschaftliche Forschungsanwendungen
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its therapeutic properties and potential drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(1-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the methoxy group.
(S)-3-(1-Amino-3-hydroxypropyl)benzoate: Contains a benzoate group instead of a methoxy group.
Uniqueness
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
Eigenschaften
IUPAC Name |
5-[(1S)-1-amino-3-hydroxypropyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZTNZUDMWDOJ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CCO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)


![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)





